Pericosine A

glycosidase inhibition diabetes research enantioselectivity

Pericosine A (C₈H₁₁ClO₅) is a stereochemically defined, dual-target tool compound with GI₅₀ values spanning 0.05–24.55 µM and in vivo P388 efficacy. Enantiomer-dependent α-glucosidase inhibition (IC₅₀: 2.25 mM for (-)-enantiomer) enables rigorous experimental control. As natural enantiomeric ratios vary batch-to-batch, synthetic enantiopure material is recommended for reproducible data. Purchase this non-interchangeable carbasugar for oncology, diabetes, or halogen-substitution SAR studies.

Molecular Formula C8H11ClO5
Molecular Weight 222.62 g/mol
Cat. No. B7840550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericosine A
Molecular FormulaC8H11ClO5
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(C(C(C1Cl)O)O)O
InChIInChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6+,7-/m1/s1
InChIKeyAEDMWQPFIPNFCS-MVIOUDGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pericosine A: Marine-Derived Carbasugar Antitumor Agent for Oncology Research


Pericosine A is a marine-derived carbasugar metabolite (C₈H₁₁ClO₅, MW: 222.62 g/mol) first isolated from the fungus Periconia byssoides OUPS-N133, originally recovered from the gastrointestinal tract of the sea hare Aplysia kurodai [1]. It belongs to the pericosine family of C7 cyclohexenoid natural products and features a chlorinated shikimate-analogous core with a methyl ester at C1 [2]. The compound exists naturally as an enantiomeric mixture, with both (+)- and (-)-enantiomers being biologically active, though their absolute configuration was originally misassigned and later revised to (3S,4S,5S,6S) via total synthesis .

Why Pericosine A Cannot Be Replaced by Other Pericosines or Carbasugar Analogs


Generic substitution among the pericosine family or structurally related carbasugars is precluded by three evidence-backed factors. First, the natural product exists as an enantiomeric mixture, with the (-)-enantiomer demonstrating α-glucosidase inhibitory activity (IC₅₀: 2.25 mM) while the (+)-enantiomer is completely inactive against all five glycosidases tested [1]. Second, halogen substitution at C6 produces divergent activity profiles: 6-fluoro-pericosine A exhibits reduced antitumor potency compared to the parent compound, while 6-bromo- and 6-iodo-congeners retain similar antitumor activity but display enantiomer-dependent glycosidase inhibition patterns that differ markedly from the natural compound [2]. Third, semi-synthetic analogs consistently show reduced potency compared to the natural compound in cytotoxicity assays [3]. These stereochemical and substitution-dependent activity cliffs make pericosine A functionally non-interchangeable with its closest analogs.

Pericosine A Quantitative Differentiation Evidence: Comparator-Based Activity Data


Enantiomer-Specific α-Glucosidase Inhibition: (-)-Pericosine A Active, (+)-Pericosine A Inactive

In a direct head-to-head enantiomer comparison, (-)-pericosine A inhibited α-glucosidase with an IC₅₀ of 2.25 mM and β-galactosidase with an IC₅₀ of 5.38 mM, whereas (+)-pericosine A showed no detectable inhibitory activity against any of the five glycosidases tested (α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase, and α-mannosidase) [1].

glycosidase inhibition diabetes research enantioselectivity

Halogen Substitution SAR: 6-Fluoro-Pericosine A Shows Reduced Antitumor Potency Relative to Parent Compound

In a cross-study comparable SAR analysis, 6-fluoro-pericosine A exhibited reduced antitumor activity compared to pericosine A and the 6-bromo- and 6-iodo-congeners against three tumor cell lines (P388, L1210, HL-60), whereas the bromo- and iodo-substituted derivatives retained moderate antitumor activity similar to the parent compound [1].

antitumor activity structure-activity relationship halogenated analogs

Enantiomer-Dependent Glycosidase Inhibition in Halogenated Analogs: (-)-6-Fluoro and (-)-6-Bromo Outperform (+)-Enantiomers

In a direct head-to-head comparison of synthetic halogenated derivatives, (-)-6-fluoro-pericosine A and (-)-6-bromo-pericosine A inhibited α-glucosidase to a greater extent than their corresponding (+)-enantiomers, whereas (+)-iodopericosine A showed increased activity compared to its (-)-enantiomer [1]. No significant enantiomeric difference in antitumor potency was observed for any of the halogenated compounds [1].

enantioselective inhibition α-glucosidase halogenated carbasugars

Broad-Spectrum Cytotoxicity Profile: GI₅₀ Range of 0.05-24.55 µM Across Multiple Cancer Cell Lines

Pericosine A inhibits the growth of a diverse panel of human cancer cell lines, including breast, colon, lung, ovary, stomach, and prostate, with GI₅₀ values ranging from 0.05 to 24.55 µM . At a concentration of 100 µg/mL, pericosine A inhibits EGFR by 40-70% . In vivo, pericosine A administered at 25 mg/kg increases survival in a P388 mouse xenograft model .

cytotoxicity screening cancer cell lines growth inhibition

Semi-Synthetic Analogs Exhibit Reduced Potency Relative to Natural Pericosine A

A 2025 comprehensive review reports that semi-synthetic analogs of pericosine A exhibited variable activity, with some showing reduced potency compared to the natural compound [1]. This class-level observation aligns with the SAR data showing that C6-fluoro substitution reduces antitumor activity and that methoxy substitution at C6 in pericosine E analogs yields weaker α-glucosidase inhibition than the corresponding chlorine-containing species [1].

natural product vs analog semi-synthetic derivatives potency comparison

Natural Enantiomeric Composition: 68:32 (+):(-) Ratio with Batch-to-Batch Variability

Chiral HPLC analysis using a CHIRALPAK® AD-H column revealed that natural pericosine A isolated from Periconia byssoides exists as a 68:32 mixture of (+)- and (-)-enantiomers, respectively [1]. However, two independently isolated samples from the same fungal strain showed approximately 1:1 enantiomeric ratios by HPLC, indicating batch-to-batch variability in the natural product's stereochemical composition [1].

enantiomeric purity natural product variability chiral HPLC

Pericosine A Application Scenarios: Evidence-Backed Research Use Cases


Oncology Research: Pan-Cancer Cytotoxicity Screening and In Vivo Leukemia Models

Pericosine A is appropriate for broad-spectrum cytotoxicity screening programs requiring a marine-derived carbasugar scaffold. With GI₅₀ values ranging from 0.05 to 24.55 µM across breast, colon, lung, ovary, stomach, and prostate cancer cell lines, the compound provides a wide dynamic range for sensitivity profiling . In vivo efficacy has been demonstrated in the P388 murine leukemia xenograft model, where pericosine A administered at 25 mg/kg increases survival . The compound's inhibition of both EGFR (40-70% at 100 µg/mL) and topoisomerase II offers dual-target mechanistic interrogation in a single molecular entity [1].

Glycosidase Inhibition Studies Requiring Enantiomer-Specific Activity

For researchers investigating α-glucosidase inhibition relevant to diabetes or carbohydrate metabolism, pericosine A presents a stereochemically defined tool compound. The (-)-enantiomer inhibits α-glucosidase with an IC₅₀ of 2.25 mM, while the (+)-enantiomer is completely inactive against all five glycosidases tested . This stereochemical activity cliff enables enantiomer-controlled experimental designs where the (+)-enantiomer serves as an ideal negative control. Procurement of enantiopure (-)-pericosine A, rather than the natural enantiomeric mixture, is recommended for experiments where maximal glycosidase inhibitory signal is required.

Structure-Activity Relationship (SAR) Studies of Halogenated Carbasugars

Pericosine A serves as the parent scaffold for SAR investigations of halogen-substituted carbasugars. The established activity hierarchy (Br ≈ I ≈ parent > F for antitumor activity) provides a baseline for designing derivative libraries . Researchers should note that 6-fluoro substitution reduces antitumor potency relative to the parent compound, making this derivative unsuitable for applications where potency retention is critical. Conversely, 6-bromo- and 6-iodo-pericosine A retain antitumor activity similar to the natural compound, offering viable halogenated probes for applications requiring heavy atom incorporation (e.g., X-ray crystallography phasing, radiolabeling precursor development).

Natural Product Stereochemical Variability Research and Quality Control Studies

The documented batch-to-batch variability in the enantiomeric composition of natural pericosine A (ranging from approximately 1:1 to 68:32 (+):(-) ratio) makes this compound a relevant case study for natural product quality control and fermentation reproducibility investigations . Researchers studying fungal secondary metabolism regulation or developing chiral analytical methods for natural product QC can utilize pericosine A as a model system where stereochemical outcome is both measurable and biologically consequential. Synthetic enantiopure material may be required as a reference standard for such studies.

Quote Request

Request a Quote for Pericosine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.